Superior Cathepsin B Inhibition: Prodelphinidin B2 Outperforms Procyanidin B2 and EGCG
In a direct head-to-head comparison, prodelphinidin B2 (PB2) exhibited more potent inhibition of human cathepsin B than the structurally analogous procyanidin B2 (PCB2) and the monomeric epigallocatechin-3-O-gallate (EGCG). The IC50 value for PB2 was 0.44 μM, compared to 0.76 μM for PCB2 and 0.96 μM for EGCG [1]. This represents a 1.7-fold increase in potency over PCB2 and a 2.2-fold increase over EGCG. The gallated derivative, prodelphinidin B-2 3′-O-gallate, showed intermediate activity (IC50 0.58 μM).
| Evidence Dimension | Cathepsin B inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.44 μM |
| Comparator Or Baseline | Procyanidin B2: IC50 = 0.76 μM; EGCG: IC50 = 0.96 μM; Prodelphinidin B-2 3′-O-gallate: IC50 = 0.58 μM |
| Quantified Difference | PB2 is 1.7× more potent than PCB2 and 2.2× more potent than EGCG |
| Conditions | In vitro enzyme inhibition assay using recombinant human cathepsin B |
Why This Matters
Cathepsin B is implicated in tumor invasion and metastasis; higher inhibitory potency of PB2 indicates greater potential as a lead compound for anticancer applications compared to PCB2 or EGCG.
- [1] Jia Rui-Rui, Zeng Guang-Zhi, Tan Ning-Hua, Zhou Zhi-Hong, Zhang Ying-Jun. New Natural Inhibitors of Human Cathepsin B. Plant Diversity, 2008, 30(05): 617-620. View Source
